2H-1,3-benzodioxol-5-yl N,N-diphenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-benzodioxol-5-yl N,N-diphenylcarbamate is an organic compound that features a benzodioxole ring fused with a diphenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-benzodioxol-5-yl N,N-diphenylcarbamate typically involves the reaction of 2H-1,3-benzodioxole with N,N-diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-benzodioxol-5-yl N,N-diphenylcarbamate can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2H-1,3-benzodioxol-5-yl N,N-diphenylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-1,3-benzodioxol-5-yl N,N-diphenylcarbamate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The benzodioxole ring can interact with proteins and enzymes, altering their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Another benzodioxole derivative with different functional groups.
2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: Similar structure but with an ethanol group.
1-(1,3-Benzodioxol-5-yl)butan-2-one: Contains a butanone group instead of a carbamate.
Uniqueness
2H-1,3-benzodioxol-5-yl N,N-diphenylcarbamate is unique due to its combination of a benzodioxole ring and a diphenylcarbamate group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C20H15NO4 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl N,N-diphenylcarbamate |
InChI |
InChI=1S/C20H15NO4/c22-20(25-17-11-12-18-19(13-17)24-14-23-18)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,14H2 |
InChI Key |
SMNDQYIEESZXFA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.